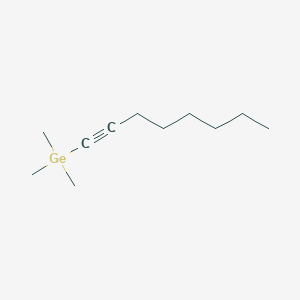
Trimethyl(oct-1-YN-1-YL)germane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trimethyl(oct-1-YN-1-YL)germane is an organogermanium compound characterized by the presence of a germanium atom bonded to a trimethyl group and an oct-1-yn-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl(oct-1-YN-1-YL)germane typically involves the reaction of germanium tetrachloride with an appropriate organolithium or Grignard reagent. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the reactive intermediates. The general reaction scheme is as follows:
Preparation of the Organolithium Reagent: The oct-1-yn-1-yl group is introduced by reacting oct-1-yne with n-butyllithium in a suitable solvent such as tetrahydrofuran (THF).
Formation of the Organogermanium Compound: The organolithium reagent is then reacted with germanium tetrachloride to form the desired this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process. Additionally, purification techniques such as distillation and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Trimethyl(oct-1-YN-1-YL)germane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can yield germanium hydrides or other reduced forms.
Substitution: The trimethyl and oct-1-yn-1-yl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, ozone, and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Halogenating agents, nucleophiles, and electrophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield germanium dioxide, while reduction can produce germane derivatives.
Scientific Research Applications
Trimethyl(oct-1-YN-1-YL)germane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of organogermanium compounds and as a reagent in organic transformations.
Biology: Research is ongoing to explore its potential biological activities and therapeutic applications.
Medicine: The compound’s unique properties make it a candidate for drug development and delivery systems.
Industry: It is utilized in the production of advanced materials, including semiconductors and optoelectronic devices.
Mechanism of Action
The mechanism of action of Trimethyl(oct-1-YN-1-YL)germane involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Trimethylsilylacetylene: Similar in structure but contains silicon instead of germanium.
Trimethylstannylacetylene: Contains tin instead of germanium.
Trimethylplumbylacetylene: Contains lead instead of germanium.
Uniqueness
Trimethyl(oct-1-YN-1-YL)germane is unique due to the presence of the germanium atom, which imparts distinct chemical and physical properties compared to its silicon, tin, and lead analogs
Properties
CAS No. |
62857-79-8 |
|---|---|
Molecular Formula |
C11H22Ge |
Molecular Weight |
226.92 g/mol |
IUPAC Name |
trimethyl(oct-1-ynyl)germane |
InChI |
InChI=1S/C11H22Ge/c1-5-6-7-8-9-10-11-12(2,3)4/h5-9H2,1-4H3 |
InChI Key |
PGMFMANPRYBEKF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC#C[Ge](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


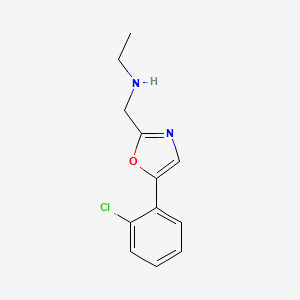
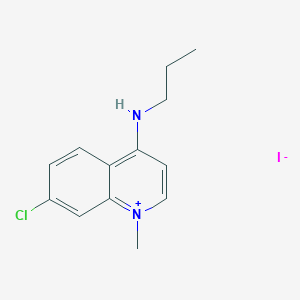
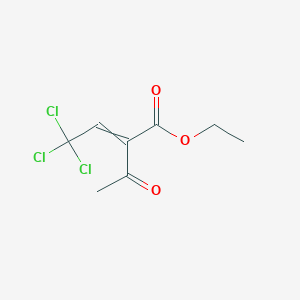
![2-(Benzenesulfonyl)-3-[5-(4-methylphenyl)furan-2-yl]prop-2-enenitrile](/img/structure/B14501400.png)
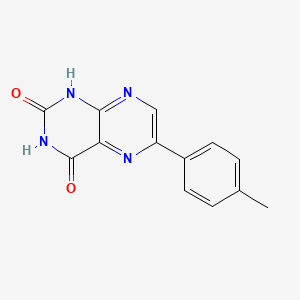
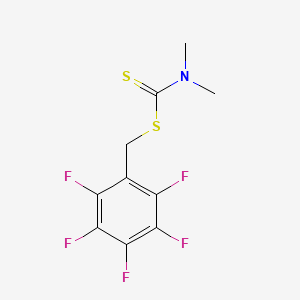
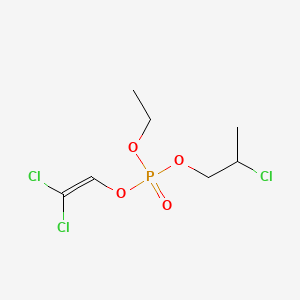
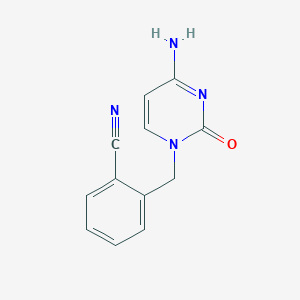
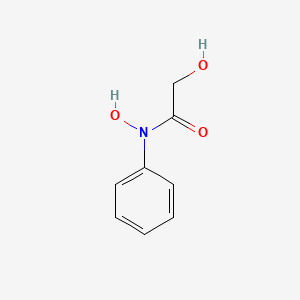
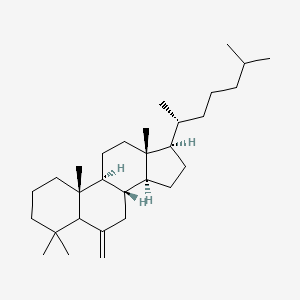
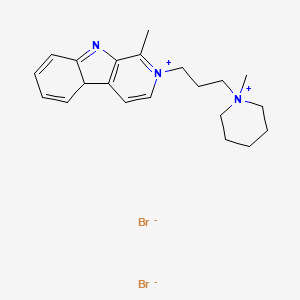
![sodium;4-[(2,4-dichlorophenyl)diazenyl]benzenesulfonate](/img/structure/B14501437.png)
phosphanium](/img/structure/B14501447.png)

